molecular formula C18H18N2O4 B10880753 N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

Cat. No.: B10880753
M. Wt: 326.3 g/mol
InChI Key: WIIBYWQYFLGQBT-UHFFFAOYSA-N
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Description

N~1~-[3-(6,7-Dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethoxy-substituted isoindoline moiety, which contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether to form intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(6,7-Dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[3-(6,7-Dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

N~1~-[3-(6,7-Dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of N1-[3-(6,7-Dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide lies in its specific substitution pattern and the presence of the isoindoline moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-[3-(4,5-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]acetamide

InChI

InChI=1S/C18H18N2O4/c1-11(21)19-13-5-4-6-14(9-13)20-10-12-7-8-15(23-2)17(24-3)16(12)18(20)22/h4-9H,10H2,1-3H3,(H,19,21)

InChI Key

WIIBYWQYFLGQBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC

solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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